
trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine: is a chemical compound that belongs to the pyrrolidine family It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and a methoxy group attached to the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The amino group of the pyrrolidine is protected using a tert-butoxycarbonyl (Boc) group.
Functionalization: The hydroxymethyl and methoxy groups are introduced through specific reactions, such as nucleophilic substitution or addition reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and purification systems.
化学反応の分析
Types of Reactions:
Oxidation: trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the design of bioactive compounds and pharmaceuticals.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Employed in the development of new materials and polymers.
作用機序
The mechanism of action of trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The hydroxymethyl and methoxy groups contribute to the compound’s reactivity and interactions with other molecules.
類似化合物との比較
- trans-1-Boc-3-amino-4-methylpyrrolidine
- trans-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine
- trans-1-Boc-3-cyano-4-hydroxypyrrolidine
Comparison:
- trans-1-Boc-3-amino-4-methylpyrrolidine: Similar in structure but with an amino group instead of a hydroxymethyl group.
- trans-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
- trans-1-Boc-3-cyano-4-hydroxypyrrolidine: Contains a cyano group, which can impact its chemical properties and potential applications.
Uniqueness: trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine is unique due to the presence of both hydroxymethyl and methoxy groups, which provide distinct reactivity and potential for diverse applications in various fields of research.
特性
分子式 |
C11H21NO4 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(7-13)9(6-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChIキー |
UQACEQMXLUFODR-DTWKUNHWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)CO |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


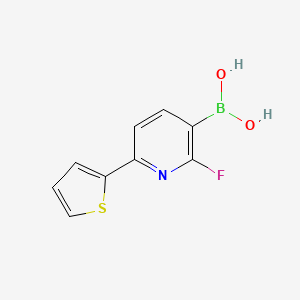

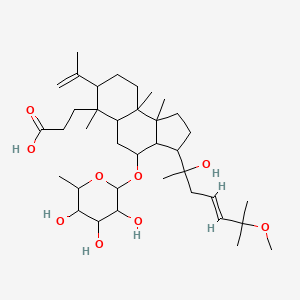

![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
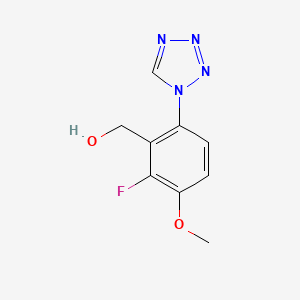

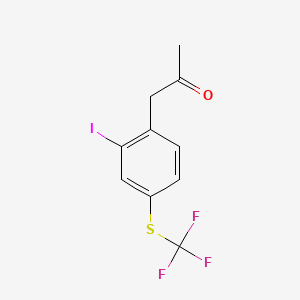
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
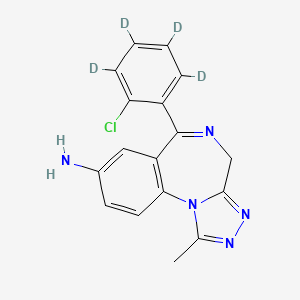
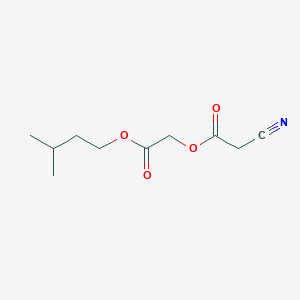
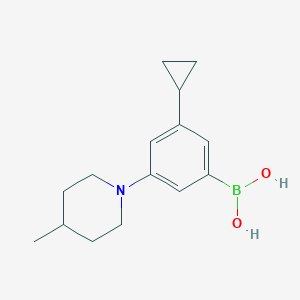
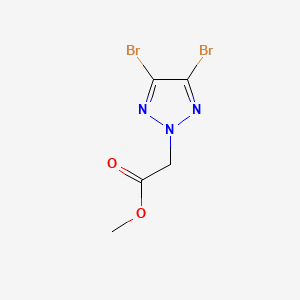
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
